molecular formula C19H17N3OS B11598540 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11598540
M. Wt: 335.4 g/mol
InChI Key: DUOGZYBZWBJSOV-UHFFFAOYSA-N
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Description

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzothiazole moiety, and a dihydropyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions One common method starts with the preparation of the benzothiazole ring, which can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions The next step involves the formation of the dihydropyrrolone ring through a cyclization reaction, often using a Michael addition followed by intramolecular cyclization

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzothiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyrrolone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers, dyes, and electronic components. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole moiety can intercalate with DNA, while the amino group can form hydrogen bonds with proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-(1,3-benzothiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one
  • 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one

Uniqueness

Compared to similar compounds, 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one stands out due to the presence of the 2-ethylphenyl group. This substituent can influence the compound’s physical properties, such as solubility and melting point, as well as its chemical reactivity and biological activity. The unique combination of functional groups in this compound allows for diverse applications and makes it a valuable target for further research and development.

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(2-ethylphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C19H17N3OS/c1-2-12-7-3-5-9-14(12)22-11-15(23)17(18(22)20)19-21-13-8-4-6-10-16(13)24-19/h3-10,20,23H,2,11H2,1H3

InChI Key

DUOGZYBZWBJSOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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